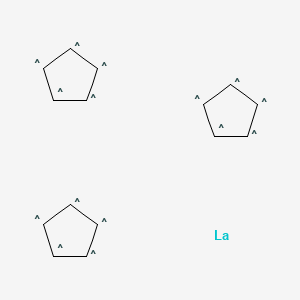
Tris(cyclopentadienyl)lanthanum(III), 99.9% trace metals basis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(cyclopentadienyl)lanthanum(III): is an organometallic compound with the chemical formula La(C₅H₅)₃ . It is composed of a lanthanum ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)lanthanum(III) can be synthesized through the reaction of lanthanum chloride with sodium cyclopentadienide in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, with a focus on maintaining purity and preventing contamination. The use of high-purity reagents and controlled environments is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)lanthanum(III) can undergo oxidation reactions, often resulting in the formation of lanthanum oxides.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst
Major Products Formed:
Oxidation: Lanthanum oxides.
Substitution: New lanthanum complexes with different ligands
Aplicaciones Científicas De Investigación
Chemistry: Tris(cyclopentadienyl)lanthanum(III) is used as a precursor in the synthesis of other lanthanum compounds and as a catalyst in various organic reactions .
Biology and Medicine:
Industry: The compound is utilized in the production of advanced materials, including those used in electronics and photonics. Its role as a catalyst in polymerization reactions is also notable .
Mecanismo De Acción
The mechanism by which tris(cyclopentadienyl)lanthanum(III) exerts its effects is primarily through its ability to coordinate with other molecules and ions. The cyclopentadienyl ligands create a stable environment for the lanthanum ion, allowing it to participate in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the cyclopentadienyl ligands and the lanthanum ion .
Comparación Con Compuestos Similares
- Tris(cyclopentadienyl)yttrium(III)
- Tris(cyclopentadienyl)thulium(III)
- Tris(tetramethylcyclopentadienyl)gadolinium(III)
- Tris(isopropylcyclopentadienyl)lanthanum(III)
Comparison: Tris(cyclopentadienyl)lanthanum(III) is unique due to the specific properties of the lanthanum ion, such as its larger ionic radius and different electronic configuration compared to other lanthanides. This results in distinct reactivity and stability profiles, making it suitable for specific applications where other similar compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C15H15La |
|---|---|
Peso molecular |
334.18 g/mol |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-5H; |
Clave InChI |
FRXJDKXOOBAPRG-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








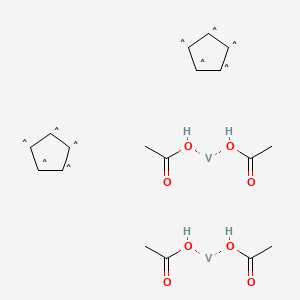

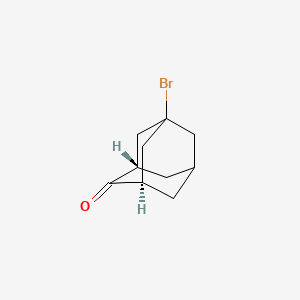
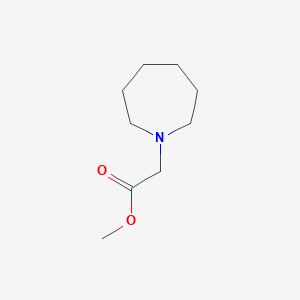

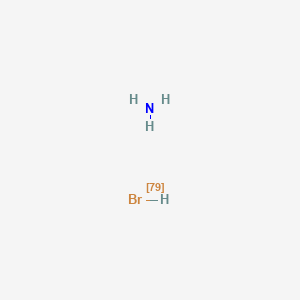

butanoic acid](/img/structure/B12061531.png)
